N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyanophenyl group, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-chlorobenzaldehyde with 4-cyanobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxirane derivative. The final step involves the amidation of the oxirane ring with a carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl and cyanophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols and Amines: Resulting from the reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenyl and cyanophenyl groups may enhance binding affinity and specificity through hydrophobic and electronic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxylate
- N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-thioamide
Uniqueness
N-[(3-Chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and cyanophenyl groups, along with the oxirane ring, allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)-(4-cyanophenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-3-1-2-13(8-14)16(20-17(21)15-10-22-15)12-6-4-11(9-19)5-7-12/h1-8,15-16H,10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJDHQZOKVTQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(C2=CC=C(C=C2)C#N)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.